沙美特罗 EP 杂质 G

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Salmeterol EP Impurity G is a chemical compound primarily used in the pharmaceutical industry as a reference standard or impurity marker for the analysis of Salmeterol . Salmeterol is a long-acting beta-agonist medication used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Molecular Structure Analysis

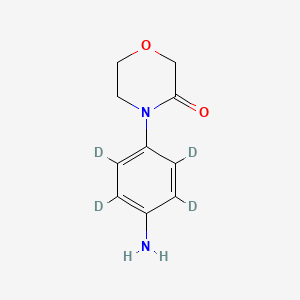

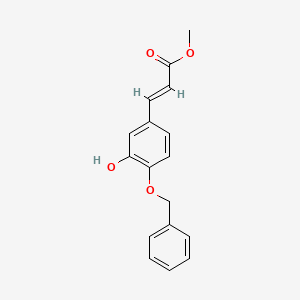

The molecular formula of Salmeterol EP Impurity G is C50H72N2O7 . The molecular weight is 813.1 g/mol . The IUPAC name is 2-[[[2-Hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-[6-(4-phenylbutoxy)hexyl]amino]methyl]-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Salmeterol EP Impurity G has a molecular weight of 813.1 g/mol . It has a complex structure with 59 heavy atoms . The compound has a high XLogP3-AA value of 8.2, indicating its lipophilicity . It has 6 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has a high topological polar surface area of 135 Ų .科学研究应用

Analytical Method Development

Salmeterol EP Impurity G is utilized in the development of analytical methods. It serves as a reference standard to ensure the accuracy and precision of chromatographic systems used to analyze the Salmeterol content in pharmaceutical formulations .

Method Validation

This impurity is critical in method validation processes, particularly in establishing the performance characteristics of an analytical method. It helps in determining the specificity, sensitivity, and reproducibility of the method being validated .

Quality Control Applications

In the realm of quality control, Salmeterol EP Impurity G is used to check the purity of Salmeterol batches. It aids in identifying any impurities that may be present, ensuring that the final product meets the required standards .

Abbreviated New Drug Application (ANDA)

During the ANDA filing, Salmeterol EP Impurity G is essential for demonstrating that a generic product is equivalent to the innovator drug. It is used in comparative studies to show that the impurity profile of the generic formulation is within acceptable limits .

Stability Studies

Stability studies involve testing a drug substance under various conditions to understand its degradation pathways. Salmeterol EP Impurity G is used as a marker to monitor the stability of Salmeterol under different environmental conditions, such as temperature and humidity .

Identification of Unknown Impurities

The impurity can be used to identify unknown impurities in Salmeterol formulations. By comparing the retention times and spectral data of unknown peaks with that of Salmeterol EP Impurity G, researchers can infer the identity of these unknown compounds .

Assessment of Genotoxic Potential

Salmeterol EP Impurity G plays a role in assessing the genotoxic potential of Salmeterol. It is used in toxicological studies to evaluate the potential genotoxic effects that impurities might have, which is crucial for drug safety .

Regulatory Compliance

Ensuring compliance with regulatory guidelines is paramount in pharmaceutical research. Salmeterol EP Impurity G is supplied with detailed characterization data that meet regulatory requirements, making it an indispensable tool for regulatory submissions .

作用机制

Target of Action

Salmeterol EP Impurity G, like Salmeterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making them key targets in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

Salmeterol EP Impurity G is hypothesized to bind to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor . The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Salmeterol EP Impurity G triggers a cascade of biochemical events. This leads to the activation of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibits the release of hypersensitivity mediators from cells, particularly from mast cells .

Pharmacokinetics

It’s likely that it shares similar adme (absorption, distribution, metabolism, and excretion) properties with salmeterol .

Result of Action

The primary result of Salmeterol EP Impurity G’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms associated with conditions such as asthma and COPD .

Action Environment

The action, efficacy, and stability of Salmeterol EP Impurity G can be influenced by various environmental factors.

属性

IUPAC Name |

2-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-[6-(4-phenylbutoxy)hexyl]amino]methyl]-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N2O7/c53-40-46-35-43(27-28-47(46)54)50(57)39-52(30-14-2-4-16-32-59-34-18-12-24-42-21-9-6-10-22-42)38-45-26-25-44(36-48(45)55)49(56)37-51-29-13-1-3-15-31-58-33-17-11-23-41-19-7-5-8-20-41/h5-10,19-22,25-28,35-36,49-51,53-57H,1-4,11-18,23-24,29-34,37-40H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQSLAMRWZOBFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)CN(CCCCCCOCCCCC3=CC=CC=C3)CC(C4=CC(=C(C=C4)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salmeterol EP Impurity G | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)